(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
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Overview
Description
®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3 It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a methyl group and a 1-methylpiperidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 1-methylpiperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethane-1,2-diamine, followed by the addition of 1-methylpiperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
- ®-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Uniqueness
®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N'-methyl-N'-[(3R)-1-methylpiperidin-3-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-3-4-9(8-11)12(2)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABJRWKJMZSNA-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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